molecular formula C16H16N2O2S B3259871 1-(4-Ethylphenyl)sulfonyl-2-methylbenzimidazole CAS No. 324776-99-0

1-(4-Ethylphenyl)sulfonyl-2-methylbenzimidazole

Cat. No. B3259871
CAS RN: 324776-99-0
M. Wt: 300.4 g/mol
InChI Key: LJKWJUBJNGRWSL-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)sulfonyl-2-methylbenzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ESI-09 and has a molecular formula of C15H15NO2S.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)sulfonyl-2-methylbenzimidazole involves the inhibition of the TLR4 receptor. This receptor is a key component of the innate immune response and plays a crucial role in the recognition of pathogens and the initiation of the immune response. By inhibiting this receptor, 1-(4-Ethylphenyl)sulfonyl-2-methylbenzimidazole reduces the inflammatory response and improves the outcome of various inflammatory diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-Ethylphenyl)sulfonyl-2-methylbenzimidazole have been extensively studied. It has been shown to reduce inflammation in various animal models of inflammatory diseases such as sepsis and arthritis. It has also been reported to improve the outcome of various neurological diseases such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-Ethylphenyl)sulfonyl-2-methylbenzimidazole in lab experiments include its high potency and specificity for the TLR4 receptor. However, its limitations include its low solubility in aqueous solutions and the need for careful handling due to its toxicity.

Future Directions

There are several future directions for the research on 1-(4-Ethylphenyl)sulfonyl-2-methylbenzimidazole. One potential area of research is the development of more potent and selective inhibitors of the TLR4 receptor. Another area of research is the investigation of the role of this compound in the regulation of the immune response and the development of new therapies for inflammatory diseases. Additionally, the potential use of 1-(4-Ethylphenyl)sulfonyl-2-methylbenzimidazole in the treatment of neurological diseases such as Alzheimer's disease and Parkinson's disease warrants further investigation.

Scientific Research Applications

1-(4-Ethylphenyl)sulfonyl-2-methylbenzimidazole has been extensively studied for its potential applications in various fields such as cancer research, neurology, and immunology. It has been reported to inhibit the activity of the TLR4 receptor, which plays a crucial role in the innate immune response. This inhibition has been shown to reduce inflammation and improve the outcome of various inflammatory diseases.

properties

IUPAC Name

1-(4-ethylphenyl)sulfonyl-2-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-3-13-8-10-14(11-9-13)21(19,20)18-12(2)17-15-6-4-5-7-16(15)18/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKWJUBJNGRWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2C(=NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301213904
Record name 1-[(4-Ethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301213904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199374
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-[(4-ethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole

CAS RN

324776-99-0
Record name 1-[(4-Ethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=324776-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Ethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301213904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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